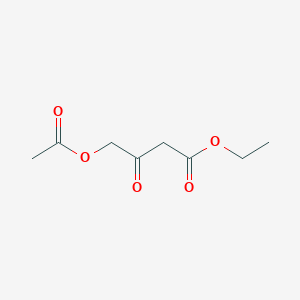
Ethyl 4-acetoxyacetoacetate
Overview
Description
Ethyl 4-acetoxyacetoacetate (also known as 4-acetoxyacetoacetic acid ethyl ester, AcAcOEt, or ethyl acetoacetate) is an organic compound with a wide range of applications in scientific research. It is a colorless liquid with a faint odor and is classified as an acetoacetate ester. It is a useful reagent for the synthesis of various compounds, and it is also a key intermediate in the production of pharmaceuticals. In addition, it has been used in a variety of biochemical and physiological studies.
Scientific Research Applications
Ethyl 4-acetoxyacetoacetate has a number of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as esters, amides, and amines. It is also used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory drugs. In addition, it is used in biochemical and physiological studies, as it can be used to study the metabolism of various compounds in the body.
Mechanism of Action
The mechanism of action of ethyl 4-acetoxyacetoacetate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as acetyl-CoA carboxylase, which is involved in the metabolism of fatty acids. In addition, it is thought to have an effect on the production of energy in cells, as it can be used as an energy source in some reactions.
Biochemical and Physiological Effects
Ethyl 4-acetoxyacetoacetate has been shown to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the production of energy in cells, as well as an effect on the metabolism of fatty acids. In addition, it has been shown to have an effect on the production of certain hormones, such as insulin and glucagon.
Advantages and Limitations for Lab Experiments
The use of ethyl 4-acetoxyacetoacetate in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound is that it is relatively easy to synthesize, and it is also relatively inexpensive. Additionally, it is a relatively stable compound, which means it can be stored for long periods of time without significant degradation. However, it can be toxic if ingested, and it can also cause skin and eye irritation, so it should always be handled with caution.
Future Directions
The potential future directions for the use of ethyl 4-acetoxyacetoacetate in scientific research are numerous. One potential direction is the use of this compound in the synthesis of new pharmaceuticals, such as antibiotics and anti-inflammatory drugs. In addition, it could be used in the development of new biochemical and physiological studies, as it has already been shown to have an effect on the metabolism of certain compounds. Finally, it could be used in the development of new energy sources, as it has been shown to have an effect on the production of energy in cells.
properties
IUPAC Name |
ethyl 4-acetyloxy-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-3-12-8(11)4-7(10)5-13-6(2)9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNVCBUVDFHONF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467214 | |
| Record name | ethyl 4-acetoxyacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-acetoxyacetoacetate | |
CAS RN |
35594-15-1 | |
| Record name | ethyl 4-acetoxyacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1600735.png)









![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1600753.png)


